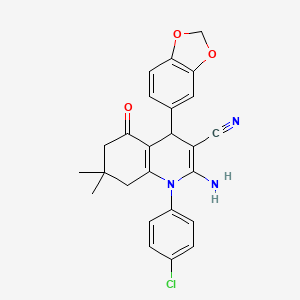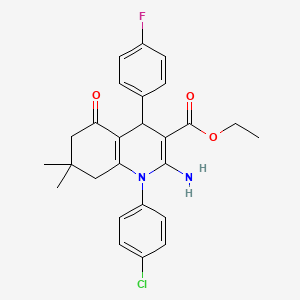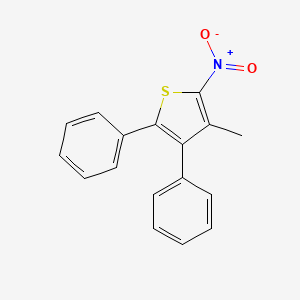![molecular formula C34H26N8O14 B15012227 2-[(E)-(2-{6-[(2Z)-2-(2-{[(3,5-dinitrophenyl)carbonyl]oxy}benzylidene)hydrazinyl]-6-oxohexanoyl}hydrazinylidene)methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B15012227.png)
2-[(E)-(2-{6-[(2Z)-2-(2-{[(3,5-dinitrophenyl)carbonyl]oxy}benzylidene)hydrazinyl]-6-oxohexanoyl}hydrazinylidene)methyl]phenyl 3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[(5-{N’-[(Z)-[2-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PENTANAMIDO)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE is a complex organic compound that features multiple functional groups, including nitro groups, amide linkages, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(5-{N’-[(Z)-[2-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PENTANAMIDO)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 3,5-dinitrobenzoic acid derivatives, followed by coupling reactions to introduce the hydrazinecarbonyl and pentanamido groups. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(5-{N’-[(Z)-[2-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PENTANAMIDO)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: Aromatic substitution reactions can occur on the phenyl rings, especially under electrophilic or nucleophilic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate or a diagnostic agent.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(E)-[(5-{N’-[(Z)-[2-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PENTANAMIDO)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic acid: A simpler compound with similar nitro groups.
Hydrazine derivatives: Compounds with hydrazinecarbonyl groups.
Amide-linked compounds: Molecules with amide linkages similar to the pentanamido group.
Uniqueness
2-[(E)-[(5-{N’-[(Z)-[2-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PENTANAMIDO)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C34H26N8O14 |
|---|---|
Molecular Weight |
770.6 g/mol |
IUPAC Name |
[2-[(E)-[[6-[(2Z)-2-[[2-(3,5-dinitrobenzoyl)oxyphenyl]methylidene]hydrazinyl]-6-oxohexanoyl]hydrazinylidene]methyl]phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C34H26N8O14/c43-31(37-35-19-21-7-1-3-9-29(21)55-33(45)23-13-25(39(47)48)17-26(14-23)40(49)50)11-5-6-12-32(44)38-36-20-22-8-2-4-10-30(22)56-34(46)24-15-27(41(51)52)18-28(16-24)42(53)54/h1-4,7-10,13-20H,5-6,11-12H2,(H,37,43)(H,38,44)/b35-19-,36-20+ |
InChI Key |
HUWPFBJXFLKWCW-HVCCMGDBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCCCC(=O)N/N=C\C2=CC=CC=C2OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCCCC(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-(4-fluorophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15012163.png)
![2,4-dichloro-6-[(E)-{[2-(2,2,3,3-tetrafluoropropoxy)phenyl]imino}methyl]phenol](/img/structure/B15012164.png)
![3-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B15012167.png)
![N-(5-chloro-2-methylphenyl)-2-[(6-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15012170.png)
![2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B15012174.png)
![4-[(E)-{2-[(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzene-1,2-diyl bis(4-bromobenzoate)](/img/structure/B15012181.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(2E)-4-methylpentan-2-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15012192.png)
![N,N'-bis[(E)-(4-bromophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B15012193.png)

![3-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B15012216.png)
![N-[(E)-(4-bromophenyl)methylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15012221.png)
![N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B15012228.png)
